molecular formula C4H9NO4S B13085713 2-Sulfamoylbutanoic acid

2-Sulfamoylbutanoic acid

Cat. No.: B13085713
M. Wt: 167.19 g/mol
InChI Key: OXBVBLJPZZHABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfamoylbutanoic acid is an organic compound characterized by the presence of a sulfamoyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfamoylbutanoic acid typically involves the reaction of butanoic acid derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfamoylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

2-Sulfamoylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-sulfamoylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Sulfamoylbenzoic acid: Similar structure but with a benzene ring instead of a butanoic acid backbone.

    Sulfamoylpropanoic acid: Similar structure but with a propanoic acid backbone.

Uniqueness: 2-Sulfamoylbutanoic acid is unique due to its specific chemical structure, which allows for distinct interactions with biological molecules and unique reactivity in chemical synthesis. Its longer carbon chain compared to sulfamoylpropanoic acid provides different steric and electronic properties, making it suitable for specific applications.

Properties

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

IUPAC Name

2-sulfamoylbutanoic acid

InChI

InChI=1S/C4H9NO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)(H2,5,8,9)

InChI Key

OXBVBLJPZZHABL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.